molecular formula C12H12Cl2N2OS B2797251 N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride CAS No. 1171958-63-6

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride

Cat. No. B2797251
CAS RN: 1171958-63-6
M. Wt: 303.2
InChI Key: WELFFTRMWFEYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride” is a chemical compound with the molecular formula C12H12Cl2N2OS and a molecular weight of 303.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Characterization

Research on related thiazole and benzamide derivatives has led to the development of compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have shown promising anti-inflammatory properties (Lynch et al., 2006). Similarly, a series of substituted benzamides based on 1,3-thiazol-2-yl structures were synthesized for anticancer evaluation, showing moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

Anticancer and Antimicrobial Activities

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been investigated for their anticancer properties, with several derivatives displaying higher activities than reference drugs against cancer cell lines (Ravinaik et al., 2021). Additionally, derivatives of N-(thiazol-2-yl)benzamide have been reported as a new series of supramolecular gelators, highlighting the impact of methyl functionality and multiple non-covalent interactions on gelation behavior (Yadav & Ballabh, 2020).

Corrosion Inhibition

Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. The study showed that certain thiazole derivatives could significantly improve corrosion resistance, supporting their application in the maintenance of industrial equipment (Yadav, Sharma, & Kumar, 2015).

Advanced Material Applications

Thiazole and benzamide derivatives have also been explored for their potential in creating advanced materials, such as supramolecular gelators, which could have applications in drug delivery systems, tissue engineering, and as materials for environmental remediation due to their ability to form stable gels in various solvents (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS.ClH/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELFFTRMWFEYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.